1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol
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Overview
Description
1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.718 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group and an isopropylamino group connected via a propanol backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol typically involves the reaction of 3-chloropyridine with an appropriate propanol derivative under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The chloropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The isopropylamino group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol can be compared with similar compounds such as:
1-(3-Chloropyridin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol: This compound has a similar structure but may differ in its reactivity and biological activity.
2-(3’-isopropylamino-2’-hydroxy-propoxy)-3-chloro-pyridine: Another structurally related compound with potential differences in its chemical and biological properties.
Properties
CAS No. |
54126-65-7 |
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Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(2)14-6-9(15)7-16-11-10(12)4-3-5-13-11/h3-5,8-9,14-15H,6-7H2,1-2H3 |
InChI Key |
KDOYLLNDEQHAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=C(C=CC=N1)Cl)O |
Origin of Product |
United States |
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